molecular formula C7H12O B1266937 1-Cyclopropylbutan-1-one CAS No. 6705-46-0

1-Cyclopropylbutan-1-one

Cat. No. B1266937
CAS RN: 6705-46-0
M. Wt: 112.17 g/mol
InChI Key: BQZDDAHAABBWRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds often involves strategies to form the three-membered cyclopropyl ring, which can be challenging due to its strain. Techniques such as the cyclopropanation of alkenes or the rearrangement of suitable precursors are common. For instance, cyclopropanation reactions, as described by Maeda et al. (2003), involve the generation of cyclopropylidenecyclopropanes which can undergo further reactions to form various cyclopropyl derivatives [Maeda et al., 2003].

Molecular Structure Analysis

The molecular structure of 1-Cyclopropylbutan-1-one, like other cyclopropyl derivatives, is influenced by the presence of the cyclopropyl group, which induces strain due to its small ring size. This strain can affect the compound's reactivity and physical properties. X-ray crystallography and computational methods are often used to analyze these structures in detail. For example, studies on similar cyclopropyl compounds have elucidated their structural characteristics through crystallographic analysis [Irngartinger et al., 1981].

Chemical Reactions and Properties

Cyclopropyl groups are known for their unique reactivity, often undergoing ring-opening or expansion reactions under certain conditions. These reactions can be leveraged to synthesize more complex molecules. The Pummerer-type rearrangement is an example where cyclopropyl derivatives undergo transformation under specific conditions, demonstrating the versatile reactivity of these groups [Pohmakotr et al., 1993].

Scientific Research Applications

Synthesis and Structure Elucidation

1-Cyclopropylbutan-1-one has been involved in the synthesis and structural analysis of various organic compounds. For instance, a cyclopropane-containing sesquiterpenoid, phellilane L, was isolated from the medicinal mushroom Phellinus linteus. The synthesis involved a highly stereoselective one-pot synthesis strategy, which is significant for the construction of key intermediates like cyclopropane-γ-lactone (Ota et al., 2017).

Catalytic and Chemical Reactions

1-Cyclopropylbutan-1-one plays a role in various catalytic and chemical reactions. For example, in a study on catalytic reductions with nickel(I) salen, 1-Cyclopropylbutan-1-one derivatives were used to explore the formation of different organic compounds through catalytic processes (Dahm & Peters, 1996).

Ethylene Inhibition in Fruits and Vegetables

1-Cyclopropylbutan-1-one derivatives, like 1-methylcyclopropene, are significant in the context of ethylene inhibition in fruits and vegetables. This inhibition has been widely studied for its effects on ripening and senescence, offering insights into how to maintain product quality post-harvest (Watkins, 2006).

Plant Growth Regulation

Research has also explored 1-Cyclopropylbutan-1-one's derivatives in the context of plant growth regulation. For instance, 2-amino-3-cyclopropylbutanoic acid, a novel plant growth regulator isolated from the mushroom Amanita castanopsidis Hongo, was synthesized and studied for its potential impact on plant growth (Morimoto et al., 2002).

Conformational Analysis in Biological Compounds

Cyclopropane rings, such as in 1-Cyclopropylbutan-1-one, are utilized in conformational analysis of biologically active compounds. This helps in understanding and improving activity by restricting compound conformation, as demonstrated in studies involving histamine analogues (Kazuta et al., 2002).

Safety And Hazards

While specific safety data for 1-Cyclopropylbutan-1-one is not available, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like 1-Cyclopropylbutan-1-one, is promising. With the continuous advancements in technology and methodologies, new synthetic processes are being developed .

properties

IUPAC Name

1-cyclopropylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-3-7(8)6-4-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZDDAHAABBWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294808
Record name 1-cyclopropylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylbutan-1-one

CAS RN

6705-46-0
Record name 6705-46-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-cyclopropylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ASY Lee, SH Wang, YT Chang - Journal of the Chinese …, 2014 - Wiley Online Library
A series of β‐bromoketones and β‐chloroketones were synthesized by the addition reactions of α,β‐unsaturated ketones under BX 3 (X = Br, Cl) and ethylene glycol reaction system. …
Number of citations: 4 onlinelibrary.wiley.com
F McKerlie, IM Rudkin, G Wynne… - Organic & Biomolecular …, 2005 - pubs.rsc.org
A new linker design for solid phase synthesis has been developed that is cleaved under mild, neutral conditions using samarium(II) iodide. The feasibility of the linker approach has …
Number of citations: 36 pubs.rsc.org

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